[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium is a useful research compound. Its molecular formula is C16H6F12N2O and its molecular weight is 470.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been extensively used in organic chemistry as organocatalysts .
Mode of Action
It’s worth noting that similar compounds, like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Result of Action
Similar compounds have shown good inhibitory activity against in vitro tumor cell lines .
Action Environment
Avoid contact with skin and eyes, and if contact occurs, immediately rinse with plenty of water and seek medical attention .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGREOVFJGJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381601 | |
Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64857-70-1 | |
Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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